molecular formula C21H18N4O2S2 B285383 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Cat. No. B285383
M. Wt: 422.5 g/mol
InChI Key: GMYHDHPGWZCMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide, commonly known as MPTAS, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of MPTAS involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins, and nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
MPTAS has been found to exhibit various biochemical and physiological effects, including the inhibition of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), the induction of apoptosis in cancer cells, and the reduction of oxidative stress and lipid peroxidation.

Advantages and Limitations for Lab Experiments

One of the major advantages of MPTAS is its potent anti-inflammatory and anti-tumor activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of MPTAS is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research of MPTAS, including the development of new derivatives with improved solubility and bioavailability, the evaluation of its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders, and the elucidation of its mechanism of action at the molecular level.
Conclusion:
In conclusion, MPTAS is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It exhibits potent anti-inflammatory, anti-tumor, and anti-oxidant activities, making it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of MPTAS involves a multi-step process that includes the reaction of 4-methylphenyl isothiocyanate with 2-aminothiazole to form the intermediate, 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl} acetamide. This intermediate is then reacted with ethyl chloroacetate and sodium ethoxide to form the final product, 2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide.

Scientific Research Applications

MPTAS has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-oxidant activities, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C21H18N4O2S2

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C21H18N4O2S2/c1-14-7-9-15(10-8-14)17-12-28-21(22-17)29-13-19(26)23-18-11-20(27)25(24-18)16-5-3-2-4-6-16/h2-10,12H,11,13H2,1H3,(H,23,24,26)

InChI Key

GMYHDHPGWZCMMM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=NN(C(=O)C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=NN(C(=O)C3)C4=CC=CC=C4

Origin of Product

United States

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